Cas no 2229048-48-8 (4-methyl-4-(2-nitrophenoxy)piperidine)
4-methyl-4-(2-nitrophenoxy)piperidine Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-4-(2-nitrophenoxy)piperidine
- 2229048-48-8
- EN300-1768608
-
- Inchi: 1S/C12H16N2O3/c1-12(6-8-13-9-7-12)17-11-5-3-2-4-10(11)14(15)16/h2-5,13H,6-9H2,1H3
- InChI Key: DHJDXHFBKSSKPC-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1[N+](=O)[O-])C1(C)CCNCC1
Computed Properties
- Exact Mass: 236.11609238g/mol
- Monoisotopic Mass: 236.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 67.1Ų
4-methyl-4-(2-nitrophenoxy)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1768608-1g |
4-methyl-4-(2-nitrophenoxy)piperidine |
2229048-48-8 | 1g |
$1029.0 | 2023-09-20 | ||
| Enamine | EN300-1768608-5g |
4-methyl-4-(2-nitrophenoxy)piperidine |
2229048-48-8 | 5g |
$2981.0 | 2023-09-20 | ||
| Enamine | EN300-1768608-10g |
4-methyl-4-(2-nitrophenoxy)piperidine |
2229048-48-8 | 10g |
$4421.0 | 2023-09-20 | ||
| Enamine | EN300-1768608-0.05g |
4-methyl-4-(2-nitrophenoxy)piperidine |
2229048-48-8 | 0.05g |
$864.0 | 2023-09-20 | ||
| Enamine | EN300-1768608-0.1g |
4-methyl-4-(2-nitrophenoxy)piperidine |
2229048-48-8 | 0.1g |
$904.0 | 2023-09-20 | ||
| Enamine | EN300-1768608-0.25g |
4-methyl-4-(2-nitrophenoxy)piperidine |
2229048-48-8 | 0.25g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1768608-0.5g |
4-methyl-4-(2-nitrophenoxy)piperidine |
2229048-48-8 | 0.5g |
$987.0 | 2023-09-20 | ||
| Enamine | EN300-1768608-1.0g |
4-methyl-4-(2-nitrophenoxy)piperidine |
2229048-48-8 | 1g |
$1029.0 | 2023-06-03 | ||
| Enamine | EN300-1768608-2.5g |
4-methyl-4-(2-nitrophenoxy)piperidine |
2229048-48-8 | 2.5g |
$2014.0 | 2023-09-20 | ||
| Enamine | EN300-1768608-5.0g |
4-methyl-4-(2-nitrophenoxy)piperidine |
2229048-48-8 | 5g |
$2981.0 | 2023-06-03 |
4-methyl-4-(2-nitrophenoxy)piperidine Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4-methyl-4-(2-nitrophenoxy)piperidine
Exploring the Properties and Applications of 4-methyl-4-(2-nitrophenoxy)piperidine (CAS No. 2229048-48-8)
In the realm of organic chemistry and pharmaceutical research, 4-methyl-4-(2-nitrophenoxy)piperidine (CAS No. 2229048-48-8) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its piperidine backbone and nitrophenoxy substituent, serves as a versatile intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its utility in drug discovery, material science, and agrochemical development. The presence of the nitro group and methyl substitution on the piperidine ring offers intriguing reactivity patterns, making it a valuable building block for complex molecular architectures.
One of the key reasons for the growing interest in 4-methyl-4-(2-nitrophenoxy)piperidine is its role in the synthesis of bioactive molecules. Recent studies highlight its potential as a precursor for central nervous system (CNS) targeting compounds, owing to the piperidine moiety's affinity for neurological receptors. Additionally, the nitrophenoxy group can undergo further functionalization, enabling the creation of derivatives with tailored properties. This adaptability aligns with current trends in fragment-based drug design and high-throughput screening, where modular compounds like this are highly sought after.
From an industrial perspective, CAS No. 2229048-48-8 is often discussed in the context of green chemistry and sustainable synthesis. As environmental regulations tighten, chemists are seeking efficient routes to synthesize such intermediates with minimal waste and energy consumption. The compound's stability under various conditions also makes it a candidate for catalysis research and process optimization. These aspects resonate with the broader scientific community's focus on eco-friendly chemical production and circular economy principles.
Another area where 4-methyl-4-(2-nitrophenoxy)piperidine shows promise is in material science. Its aromatic nitro group can participate in photophysical interactions, making it a potential candidate for organic electronics or sensor technologies. Researchers are investigating its incorporation into polymeric matrices and nanostructured materials, leveraging its electronic properties for advanced applications. This aligns with the surge in demand for smart materials and functional coatings in industries ranging from healthcare to renewable energy.
For those searching for "piperidine derivatives uses" or "nitrophenoxy compounds in drug discovery," this compound exemplifies the intersection of structural diversity and functionality. Its synthon versatility allows for the exploration of structure-activity relationships (SAR), a critical aspect of modern medicinal chemistry. Moreover, the compound's physicochemical properties, such as solubility and lipophilicity, can be fine-tuned to meet specific research needs, addressing common queries like "how to modify piperidine solubility" or "nitroaromatic stability in synthesis."
In conclusion, 4-methyl-4-(2-nitrophenoxy)piperidine (CAS No. 2229048-48-8) represents a compelling case study in the evolving landscape of chemical innovation. Its multifaceted applications—from pharmaceutical intermediates to advanced materials—underscore its relevance in both academic and industrial settings. As research continues to uncover new possibilities, this compound is poised to remain a topic of interest for scientists exploring the frontiers of molecular design and functional chemistry.
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